molecular formula C21H19BrN2O5S B3545732 N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No. B3545732
M. Wt: 491.4 g/mol
InChI Key: FCTZSCQNFPCRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide, also known as BIS-001, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of PARP-1, a protein that plays a key role in DNA repair and cell survival. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, this compound has been found to inhibit the activity of HDAC, an enzyme that regulates gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. In addition, this compound has been found to inhibit cell proliferation by inducing cell cycle arrest. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has been found to have high potency and specificity towards its target proteins. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Furthermore, it has been found to have low stability in the presence of light and air, which can affect its activity and potency.

Future Directions

There are several future directions for the research and development of N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its bioavailability and efficacy. Furthermore, future studies can focus on the development of this compound derivatives with improved solubility and stability. Finally, this compound can be tested in pre-clinical and clinical trials to evaluate its safety and efficacy in the treatment of various diseases.

Scientific Research Applications

N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfonylamino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5S/c1-28-19-13-18(24-30(26,27)16-10-8-15(22)9-11-16)20(29-2)12-17(19)23-21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZSCQNFPCRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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